molecular formula C24H19ClFN3O2S2 B11525146 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11525146
M. Wt: 500.0 g/mol
InChI Key: MIJJHOREEGXHKX-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-aminobenzothiazole to form an intermediate Schiff base. This intermediate is then reacted with 2-phenoxyethylamine and acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(2-BROMO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE
  • **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE lies in its specific structural features, such as the presence of both chloro and fluoro substituents, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19ClFN3O2S2

Molecular Weight

500.0 g/mol

IUPAC Name

2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H19ClFN3O2S2/c25-19-7-4-8-20(26)18(19)14-28-16-9-10-21-22(13-16)33-24(29-21)32-15-23(30)27-11-12-31-17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,27,30)

InChI Key

MIJJHOREEGXHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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